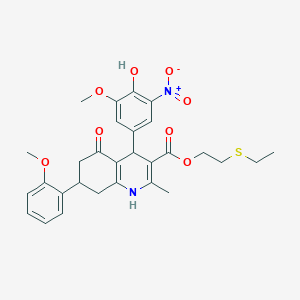![molecular formula C21H16N2O6S B11592244 phenyl 6-[(4-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B11592244.png)
phenyl 6-[(4-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
苯基 6-[(4-甲基苯基)磺酰胺基]-2-氧代-1,3-苯并恶唑-3(2H)-羧酸酯的合成通常涉及多个步骤:
苯并恶唑环的形成: 苯并恶唑环可以通过在酸性条件下将邻氨基苯酚与羧酸衍生物环化来合成。
磺酰胺基的引入: 磺酰胺基可以通过在适当的碱存在下,使苯并恶唑衍生物与磺酰胺反应来引入。
酯化: 最后一步是在酸性条件下,将羧酸基团与苯酚酯化,形成羧酸酯。
工业生产方法
该化合物的工业生产方法可能涉及对上述合成路线进行优化,以实现更高的收率和纯度。这可能包括使用先进的催化剂,优化反应条件,以及使用重结晶和色谱等纯化技术。
化学反应分析
反应类型
苯基 6-[(4-甲基苯基)磺酰胺基]-2-氧代-1,3-苯并恶唑-3(2H)-羧酸酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于将某些官能团转化为其相应的还原形式。
取代: 该化合物可以发生亲核或亲电取代反应,特别是在苯并恶唑环和磺酰胺基团上。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用锂铝氢化物和硼氢化钠等还原剂。
取代: 卤素、亲核试剂和亲电试剂等试剂可在适当的条件下使用。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生羟基化衍生物,而还原可能会产生胺衍生物。
科学研究应用
苯基 6-[(4-甲基苯基)磺酰胺基]-2-氧代-1,3-苯并恶唑-3(2H)-羧酸酯具有多种科学研究应用:
化学: 它可以用作合成更复杂分子的构建块。
生物学: 该化合物可能具有作为生物化学探针或生物活性分子前体的潜力。
医学: 研究可能会探索其作为药物中间体或药物开发先导化合物的潜力。
工业: 该化合物可用于开发新材料或作为各种工业过程中的特种化学品。
作用机制
苯基 6-[(4-甲基苯基)磺酰胺基]-2-氧代-1,3-苯并恶唑-3(2H)-羧酸酯的作用机制涉及其与特定分子靶点和途径的相互作用。苯并恶唑环和磺酰胺基团可能与酶或受体相互作用,从而导致其活性的调节。所涉及的确切分子靶点和途径将取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- 苯基 6-[(4-氯苯基)磺酰胺基]-2-氧代-1,3-苯并恶唑-3(2H)-羧酸酯
- 苯基 6-[(4-甲氧基苯基)磺酰胺基]-2-氧代-1,3-苯并恶唑-3(2H)-羧酸酯
独特性
苯基 6-[(4-甲基苯基)磺酰胺基]-2-氧代-1,3-苯并恶唑-3(2H)-羧酸酯的独特性在于存在 4-甲基苯基基团,该基团会影响其化学反应性和生物活性。这种结构变化会导致其与分子靶点的相互作用及其与类似化合物的整体性质产生差异。
属性
分子式 |
C21H16N2O6S |
|---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
phenyl 6-[(4-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C21H16N2O6S/c1-14-7-9-15(10-8-14)22-30(26,27)17-11-12-18-19(13-17)29-21(25)23(18)20(24)28-16-5-3-2-4-6-16/h2-13,22H,1H3 |
InChI 键 |
UKRWZVMPQLELLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11592162.png)

![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11592170.png)
![6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B11592176.png)
![propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11592183.png)
![(5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592197.png)
![(5Z)-3-cyclohexyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11592198.png)
![methyl 2-[(4E)-4-[(4-methylanilino)methylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B11592214.png)
![1-(4-{2-[(4-Ethoxyphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11592215.png)
![5-Benzyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11592223.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-ethoxybenzamide](/img/structure/B11592238.png)
![6-amino-8-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11592252.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11592259.png)
![ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11592268.png)
